molecular formula C18H20N4O2S B5113173 2-amino-4-(5-butyl-4-nitro-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

2-amino-4-(5-butyl-4-nitro-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Cat. No. B5113173
M. Wt: 356.4 g/mol
InChI Key: RYQYZXJZFRJYGF-UHFFFAOYSA-N
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Description

2-amino-4-(5-butyl-4-nitro-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique structure and various biochemical and physiological effects, which make it an interesting subject for further study.

Mechanism of Action

The mechanism of action of 2-amino-4-(5-butyl-4-nitro-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes and proteins that are involved in the development and progression of various diseases. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-amino-4-(5-butyl-4-nitro-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have a cytotoxic effect on cancer cells, induce apoptosis, and inhibit tumor growth. Additionally, it has been shown to have neuroprotective effects and may improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-amino-4-(5-butyl-4-nitro-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in lab experiments is its unique structure and potential therapeutic effects. However, one of the main limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-amino-4-(5-butyl-4-nitro-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile. One of the most significant areas of future research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Finally, future research should focus on the development of new drug candidates based on the structure of 2-amino-4-(5-butyl-4-nitro-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile.

Synthesis Methods

The synthesis of 2-amino-4-(5-butyl-4-nitro-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves the reaction between 5-butyl-4-nitrothiophene-2-carbaldehyde and 2-aminobenzonitrile in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through a series of purification steps such as filtration, washing, and drying.

Scientific Research Applications

2-amino-4-(5-butyl-4-nitro-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it is being investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-amino-4-(5-butyl-4-nitrothiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-2-3-8-15-14(22(23)24)9-16(25-15)17-11-6-4-5-7-13(11)21-18(20)12(17)10-19/h9H,2-8H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQYZXJZFRJYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=C(S1)C2=C(C(=NC3=C2CCCC3)N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(5-butyl-4-nitrothiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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